2-chloro-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl methanesulfonate
Overview
Description
2-chloro-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl methanesulfonate is a useful research compound. Its molecular formula is C18H17ClN2O5S2 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0267417 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research focuses on the synthesis of related compounds with potential pharmacological activities. One study explored the synthesis and pharmacological screening of new derivatives, analyzing their antiplatelet and antinociceptive activities. These compounds, particularly derivatives like 2-methoxy and 2-methanesulfonyl, displayed broad-spectrum antiplatelet action and significant analgesic effects comparable to known medications (Bruno et al., 2004).
Degradation and Environmental Impact
Another area of interest is the environmental degradation of related chemicals. For instance, Aspergillus niger's ability to degrade chlorimuron-ethyl, a herbicide with structural similarities, highlights microbial transformation's role in mitigating phytotoxicity to crops and concerns about soil and water contamination (Sharma, Banerjee, & Choudhury, 2012).
Chemical Synthesis and Reactions
Research on the reactivity and synthesis of related compounds includes studies on reactions with specific reagents to produce novel compounds with potential utility in various applications, including as intermediates for further chemical synthesis (Boulos, Hennawy, & Arsanious, 1994).
Catalytic Applications
Methanesulfonic acid, a related compound, has been identified as an effective catalyst for synthesizing benzoxazoles, demonstrating the potential for such compounds in facilitating chemical transformations (Kumar, Rudrawar, & Chakraborti, 2008).
Crystal Structure Analysis
Studies also include the determination of crystal structures of related compounds, which is crucial for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Ming & South, 2004).
Properties
IUPAC Name |
[2-chloro-6-methoxy-4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S2/c1-25-12-8-9(7-11(19)15(12)26-28(2,23)24)16-20-17(22)14-10-5-3-4-6-13(10)27-18(14)21-16/h7-8H,3-6H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHRMRYPPZQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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